![molecular formula C18H19ClFNO3S B4855553 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4855553.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known by its chemical name, CFTRinh-172. The purpose of
Mechanism of Action
CFTRinh-172 works by binding to a specific site on the CFTR protein, called the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. This inhibition of CFTR activity can be useful in studying the function of this protein in normal and diseased cells.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to inhibit the activity of the CFTR protein in a dose-dependent manner. This inhibition can be reversed by removing the compound from the cell culture medium. CFTRinh-172 has also been shown to have no effect on other ion channels or transporters in the cell.
Advantages and Limitations for Lab Experiments
One advantage of using CFTRinh-172 in lab experiments is its specificity for the CFTR protein. This allows researchers to study the function of this protein in isolation from other ion channels and transporters in the cell. CFTRinh-172 also has a high potency, which allows for the use of lower concentrations in experiments.
One limitation of using CFTRinh-172 is its potential to affect other cellular processes that are dependent on chloride ion transport. This can lead to off-target effects that may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CFTRinh-172. One direction is to study the effects of this compound in animal models of cystic fibrosis and other diseases. Another direction is to develop new compounds that are more specific and potent inhibitors of the CFTR protein.
Conclusion:
In conclusion, CFTRinh-172 is a synthetic compound that has been synthesized for its potential use in scientific research. This compound has been shown to inhibit the activity of the CFTR protein, which can be useful in studying the function of this protein in normal and diseased cells. CFTRinh-172 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Scientific Research Applications
CFTRinh-172 has been used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
CFTRinh-172 has been shown to inhibit the activity of the CFTR protein, which can be useful in studying the function of this protein in normal and diseased cells. CFTRinh-172 has also been used to study the role of CFTR in other diseases, such as diarrhea and polycystic kidney disease.
properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(2-methoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3S/c1-23-16-7-2-3-8-17(16)24-11-18(22)21-9-10-25-12-13-14(19)5-4-6-15(13)20/h2-8H,9-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOABGSOKCRDMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCSCC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-methoxyphenoxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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